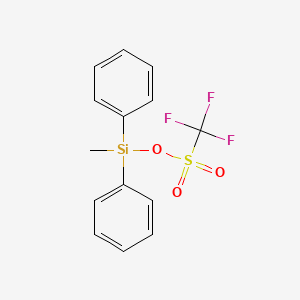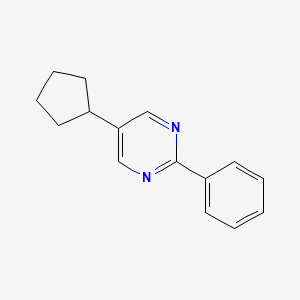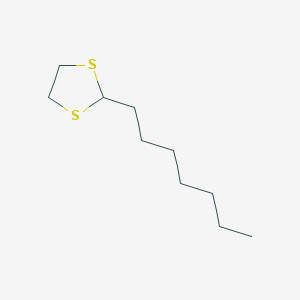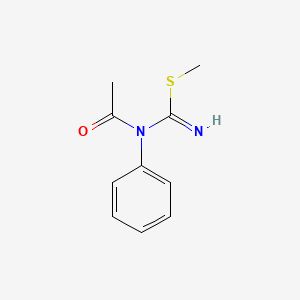
Methyl(diphenyl)silyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(diphenyl)silyl trifluoromethanesulfonate is an organosilicon compound that features a trifluoromethanesulfonate group attached to a methyl(diphenyl)silyl moiety. This compound is known for its utility in organic synthesis, particularly as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl(diphenyl)silyl trifluoromethanesulfonate can be synthesized through the reaction of diphenylmethylsilanol with trifluoromethanesulfonic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The general reaction scheme is as follows:
(C6H5)2SiCH3OH+(CF3SO2)2O→(C6H5)2SiCH3OSO2CF3+CF3SO2OH
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(diphenyl)silyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Hydrolysis: The compound is sensitive to hydrolysis, leading to the formation of diphenylmethylsilanol and trifluoromethanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions.
Major Products
Substitution Products: Depending on the nucleophile, the major products can include silyl ethers, silyl amines, or silyl thiols.
Hydrolysis Products: The major products of hydrolysis are diphenylmethylsilanol and trifluoromethanesulfonic acid.
Applications De Recherche Scientifique
Methyl(diphenyl)silyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the protection of alcohols and amines, facilitating various synthetic transformations.
Polymer Chemistry: The compound can be used in the synthesis of silyl-protected polymers.
Material Science: It is employed in the modification of surfaces to introduce silyl groups, enhancing material properties.
Mécanisme D'action
The mechanism of action of methyl(diphenyl)silyl trifluoromethanesulfonate primarily involves its role as a silylating agent. The trifluoromethanesulfonate group acts as a good leaving group, allowing the silyl group to be transferred to nucleophiles. This process typically involves the formation of a silyl cation intermediate, which then reacts with the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl trifluoromethanesulfonate: Similar in structure but with three methyl groups instead of diphenyl and methyl groups.
Methyl trifluoromethanesulfonate: Lacks the silyl group, making it a simpler methylating agent.
Uniqueness
Methyl(diphenyl)silyl trifluoromethanesulfonate is unique due to the presence of both the silyl and trifluoromethanesulfonate groups, which provide distinct reactivity patterns. The diphenyl groups also contribute to its steric properties, influencing its behavior in chemical reactions.
Propriétés
| 91158-37-1 | |
Formule moléculaire |
C14H13F3O3SSi |
Poids moléculaire |
346.40 g/mol |
Nom IUPAC |
[methyl(diphenyl)silyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C14H13F3O3SSi/c1-22(12-8-4-2-5-9-12,13-10-6-3-7-11-13)20-21(18,19)14(15,16)17/h2-11H,1H3 |
Clé InChI |
RMMZVIVQUFAVLE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)




